Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2. It is a white to yellow solid and is known for its unique bicyclic structure, which includes a cyanide group and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. One common method includes the use of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate as a starting material, which is then reacted with cyanogen bromide under controlled conditions to introduce the cyanide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify biological molecules. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Comparison:
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has an amino group instead of a cyanide group, making it more reactive in nucleophilic substitution reactions.
- Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains a formyl group, which can undergo different types of reactions such as condensation and reduction .
Tert-butyl (3-cyanobicyclo[11
Properties
IUPAC Name |
tert-butyl N-(3-cyano-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWAPXMULDENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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